molecular formula C17H24BrFN2O2 B8149992 (R)-tert-butyl 4-(4-bromo-3-fluorobenzyl)-2-methylpiperazine-1-carboxylate

(R)-tert-butyl 4-(4-bromo-3-fluorobenzyl)-2-methylpiperazine-1-carboxylate

Cat. No.: B8149992
M. Wt: 387.3 g/mol
InChI Key: GBBONDLKZANSKA-GFCCVEGCSA-N
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Description

®-tert-butyl 4-(4-bromo-3-fluorobenzyl)-2-methylpiperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group, a bromo-fluorobenzyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 4-(4-bromo-3-fluorobenzyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving diamines and dihalides.

    Introduction of the Bromo-Fluorobenzyl Group: This step involves the nucleophilic substitution reaction where a bromo-fluorobenzyl halide reacts with the piperazine ring.

    Addition of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.

    Methylation: The final step involves the methylation of the piperazine ring using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 4-(4-bromo-3-fluorobenzyl)-2-methylpiperazine-1-carboxylate undergoes several types of chemical reactions:

    Substitution Reactions: The bromo and fluoro groups on the benzyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the benzyl group.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and various amines.

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).

Major Products

    Substitution: Formation of azides, thiocyanates, and substituted amines.

    Oxidation: Formation of carboxylic acids, ketones, and alcohols.

    Reduction: Formation of alkanes, alcohols, and amines.

    Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-butyl 4-(4-bromo-3-fluorobenzyl)-2-methylpiperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It is used in the development of probes and assays to study enzyme activity and receptor binding.

Medicine

In medicinal chemistry, ®-tert-butyl 4-(4-bromo-3-fluorobenzyl)-2-methylpiperazine-1-carboxylate is explored for its potential therapeutic properties. It is investigated as a lead compound for the development of drugs targeting neurological disorders, cancer, and infectious diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of ®-tert-butyl 4-(4-bromo-3-fluorobenzyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The bromo and fluoro groups on the benzyl ring enhance its binding affinity to certain enzymes and receptors. The piperazine ring provides a scaffold that can interact with various biological pathways, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzyl bromide
  • 4-Bromo-3-fluorobenzyl alcohol
  • 4-Bromo-3-fluorobenzyl bromide

Uniqueness

®-tert-butyl 4-(4-bromo-3-fluorobenzyl)-2-methylpiperazine-1-carboxylate is unique due to its specific combination of functional groups. The presence of both bromo and fluoro substituents on the benzyl ring, along with the tert-butyl and methyl groups on the piperazine ring, provides distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in synthetic chemistry and as a lead compound in drug discovery.

Properties

IUPAC Name

tert-butyl (2R)-4-[(4-bromo-3-fluorophenyl)methyl]-2-methylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrFN2O2/c1-12-10-20(11-13-5-6-14(18)15(19)9-13)7-8-21(12)16(22)23-17(2,3)4/h5-6,9,12H,7-8,10-11H2,1-4H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBONDLKZANSKA-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)CC2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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